molecular formula C8H12IN B6317722 1-Propylpyridinium iodide CAS No. 39868-02-5

1-Propylpyridinium iodide

Cat. No.: B6317722
CAS No.: 39868-02-5
M. Wt: 249.09 g/mol
InChI Key: IUSJCKRMCGLIDM-UHFFFAOYSA-M
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Description

1-Propylpyridinium iodide is a pyridinium salt with the chemical formula C₈H₁₂IN. It is an aromatic compound that is light-sensitive and has a molecular weight of 249.09 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1-Propylpyridinium iodide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with propyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Propylpyridinium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

1-Propylpyridinium iodide can be compared with other pyridinium salts such as:

  • 1-Propylpyridinium bromide
  • 1-Propylpyridinium hexafluorophosphate
  • 1-Propylpyridinium tetrafluoroborate

These compounds share similar structures but differ in their anions, which can influence their properties and applications. For example, 1-Propylpyridinium hexafluorophosphate is hydrophobic and has different solubility characteristics compared to this compound .

Properties

IUPAC Name

1-propylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJCKRMCGLIDM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC=C1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445785
Record name Pyridinium, 1-propyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39868-02-5
Record name Pyridinium, 1-propyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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